molecular formula C18H23F2NO3 B6637621 2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone

2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone

Cat. No. B6637621
M. Wt: 339.4 g/mol
InChI Key: JAQIQNOYKMIKLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone, also known as JNJ-40411813, is a novel compound that has been developed for its potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone acts as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. This compound enhances the activity of the α7nAChR, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, reduce amyloid-beta levels in the brain, improve motor function, and reduce neuroinflammation. These effects are mediated by the positive allosteric modulation of the α7nAChR.

Advantages and Limitations for Lab Experiments

One advantage of 2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone is its specificity for the α7nAChR, which reduces the potential for off-target effects. However, one limitation is the lack of long-term safety data, which is necessary for the development of any therapeutic agent.

Future Directions

There are several future directions for the development of 2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone. One direction is the optimization of the compound for increased potency and selectivity. Another direction is the development of this compound analogs with improved pharmacokinetic properties. Additionally, this compound could be studied in combination with other therapeutic agents for the treatment of various diseases. Finally, this compound could be studied in preclinical models of other diseases, such as multiple sclerosis and traumatic brain injury.
Conclusion:
In conclusion, this compound is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. The positive allosteric modulation of the α7nAChR is responsible for the compound's cognitive and motor effects. Although there are limitations to the compound's development, there are several future directions for the optimization and development of this compound and its analogs.

Synthesis Methods

The synthesis of 2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone involves several steps. The starting material is 2,5-difluorophenylacetic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-hydroxypyrrolidine to form the corresponding amide. The amide is then treated with cyclohexylmagnesium bromide to form the corresponding ketone. Finally, the ketone is reacted with ethyl chloroformate to form this compound.

Scientific Research Applications

2-Cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In Parkinson's disease, this compound has been shown to improve motor function and reduce neuroinflammation. In schizophrenia, this compound has been shown to improve cognitive function and reduce negative symptoms.

properties

IUPAC Name

2-cyclohexyloxy-1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2NO3/c19-12-6-7-16(20)15(8-12)17-9-13(22)10-21(17)18(23)11-24-14-4-2-1-3-5-14/h6-8,13-14,17,22H,1-5,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQIQNOYKMIKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(=O)N2CC(CC2C3=C(C=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.